(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Description
(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning and memory.
Scientific Research Applications
Poly (ADP-Ribose) Polymerase (PARP) Inhibition
- Application : “(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone” has been investigated as a PARP inhibitor. It exhibits moderate to significant efficacy against human breast cancer cells, with an IC50 value of 18 μM . By inhibiting PARP1, it enhances DNA damage response and apoptosis.
Aromatic Ketone Synthesis
- Application : This compound serves as a precursor for pyridin-2-yl-methanone motifs, which are valuable in drug development. Synthetic methods for these compounds have gained attention, and this compound contributes to their synthesis .
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIMJFBKHIGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone |
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